molecular formula C12H5Cl5O B12665929 2,2',3,4,6-Pentachlorodiphenyl ether CAS No. 182346-19-6

2,2',3,4,6-Pentachlorodiphenyl ether

Cat. No.: B12665929
CAS No.: 182346-19-6
M. Wt: 342.4 g/mol
InChI Key: VMHYACXCJLMWFU-UHFFFAOYSA-N
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Description

2,2’,3,4,6-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is part of the broader class of polychlorinated diphenyl ethers, which are known for their persistence in the environment and potential toxicological effects .

Preparation Methods

The synthesis of 2,2’,3,4,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

2,2’,3,4,6-Pentachlorodiphenyl ether undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction. Major products formed from these reactions include various chlorinated and dechlorinated derivatives .

Mechanism of Action

The mechanism of action of 2,2’,3,4,6-Pentachlorodiphenyl ether involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in toxicological effects such as endocrine disruption and oxidative stress .

Comparison with Similar Compounds

Properties

CAS No.

182346-19-6

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-(2-chlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-3-1-2-4-9(6)18-12-8(15)5-7(14)10(16)11(12)17/h1-5H

InChI Key

VMHYACXCJLMWFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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